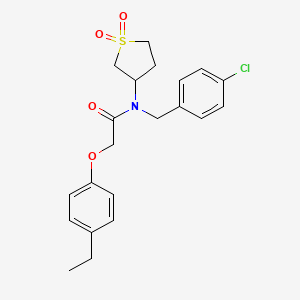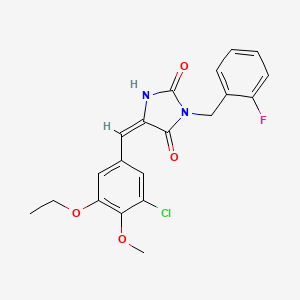![molecular formula C27H26N2O2 B11591343 (4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B11591343.png)
(4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a benzyl group, a quinoline moiety, and a furan ring, making it a multifaceted molecule with diverse chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the furan ring and the piperidine moiety. The benzyl group is then added to the piperidine ring. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions and minimize waste, making the process more efficient and environmentally friendly. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
(4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which (4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for studying and manipulating biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone: shares similarities with other quinoline and piperidine derivatives, such as quinine and piperine.
Fluorine compounds: These compounds exhibit unique reactivity due to the presence of fluorine atoms, which can influence the compound’s chemical and biological properties.
Ethyl acetoacetate: Known for its keto-enol tautomerism, this compound is used in various organic synthesis reactions.
Uniqueness
What sets This compound apart is its combination of structural elements, which confer unique reactivity and potential applications. The presence of the benzyl, piperidine, quinoline, and furan moieties in a single molecule allows for diverse chemical interactions and makes it a versatile tool in scientific research.
Eigenschaften
Molekularformel |
C27H26N2O2 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
(4-benzylpiperidin-1-yl)-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C27H26N2O2/c1-19-11-12-26(31-19)25-18-23(22-9-5-6-10-24(22)28-25)27(30)29-15-13-21(14-16-29)17-20-7-3-2-4-8-20/h2-12,18,21H,13-17H2,1H3 |
InChI-Schlüssel |
KDTMQSQBHXGJFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11591260.png)
![methyl (4Z)-4-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11591264.png)
![ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11591265.png)
![1-(2-methylbutyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11591266.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11591274.png)

![(5Z)-3-cyclohexyl-5-[4-(dimethylamino)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11591276.png)
![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11591295.png)
![isobutyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591301.png)
![4-[hydroxy(diphenyl)methyl]-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide](/img/structure/B11591307.png)
![2-(3,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11591309.png)
![(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11591317.png)
![(5E)-3-(3-chlorophenyl)-5-[2-fluoro-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11591324.png)

